Fumagillol

Descripción

This compound has been reported in Penicillium jensenii and Aspergillus fumigatus with data available.

from Penicillium jensenii; FR 65814 is an analog; structure given in first source

Structure

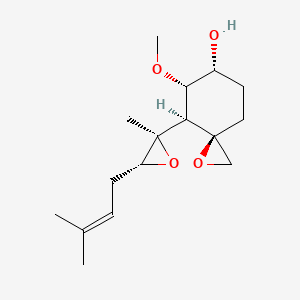

3D Structure

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCTNCUIVEQOY-JQOWZUPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108102-51-8 | |

| Record name | Fumagillol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUMAGILLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Investigating the Anti-Angiogenic Properties of Fumagillol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. The inhibition of angiogenesis has emerged as a promising therapeutic strategy for cancer. Fumagillol, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic analogs, represent a potent class of angiogenesis inhibitors. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to aid researchers in the study and development of this compound-based anti-angiogenic therapies.

Introduction to this compound and its Anti-Angiogenic Activity

This compound and its more potent synthetic analog, TNP-470 (also known as AGM-1470), are powerful inhibitors of angiogenesis.[1][2][3] They exert their effects by selectively inhibiting the proliferation of endothelial cells, the primary cells involved in the formation of new blood vessels.[4][5] This inhibitory action has been demonstrated in a wide variety of in vitro and in vivo models, where this compound and its derivatives effectively suppress tumor-induced neovascularization and subsequent tumor growth.[1][3][6] The primary molecular target of this class of compounds is Methionine Aminopeptidase-2 (MetAP2), a key enzyme in protein post-translational modification.[7][8][9]

Mechanism of Action: Targeting Methionine Aminopeptidase-2 (MetAP2)

The anti-angiogenic activity of this compound is centered on its specific, covalent, and irreversible inhibition of MetAP2.[7][8][10]

-

Covalent Binding: this compound possesses a reactive epoxide ring that forms a covalent bond with a conserved histidine residue (His-231) in the active site of MetAP2.[10][11] This action permanently inactivates the enzyme.

-

Enzyme Inhibition: MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent polypeptide chains. By inhibiting MetAP2, this compound disrupts this essential protein processing step, leading to downstream cellular effects.[8]

-

Cell Cycle Arrest: The inhibition of MetAP2 in endothelial cells leads to cell cycle arrest in the late G1 phase.[12][13] This cytostatic effect is mediated by the activation of the p53 tumor suppressor pathway, resulting in the accumulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[12] Cells deficient in p53 or p21 are notably more resistant to the effects of TNP-470.[12]

-

Selectivity: this compound and its analogs show a high degree of selectivity for MetAP2 over the closely related MetAP1, which contributes to their specific anti-endothelial cell activity.[7][11] While MetAP2 is expressed in various cell types, endothelial cells are among the most sensitive to its inhibition by this compound.[4][12]

Below is a diagram illustrating the primary signaling pathway for this compound's anti-angiogenic action.

An alternative mechanism has been proposed involving the Fibroblast Growth Factor Receptor-1 (FGFR-1). This study suggests that this compound can bind to the cytoplasmic domain of FGFR-1, leading to the disruption of the downstream PI3K/AKT signaling pathway, a key cascade in cell survival and proliferation.[14]

Quantitative Data on Anti-Angiogenic Activity

The potency of this compound and its derivatives has been quantified in various assays. The tables below summarize key inhibitory concentrations.

Table 1: In Vitro Endothelial Cell Proliferation Inhibition

| Compound | Cell Type | IC50 / Half-Maximal Inhibition | Reference(s) |

| Fumagillin | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 ng/mL | [1] |

| TNP-470 (AGM-1470) | Bovine Capillary Endothelial Cells | ~10 pg/mL (50x more active than Fumagillin) | [1] |

| Fumagillin | Bovine Aortic Endothelial Cells | 3.5 nM | [15] |

| Fumagillin | Human Breast Cancer (MDA-MB-231) | 0.07 nM | [15] |

| TNP-470 | Endothelial Cells | IC50 is ~2 orders of magnitude lower than Fumagillin | [15] |

| TNP-470 | Oral Squamous Cell Carcinoma (SCC) lines | ~1700 times less sensitive than endothelial cells | [16] |

Table 2: MetAP2 Enzyme Inhibition

| Compound | Enzyme Source | IC50 | Reference(s) |

| cis-Fumagillin methyl ester | Yeast MetAP2 | 6.3 nM | [17] |

| Fumagillin methyl ester | Yeast MetAP2 | 9.2 nM | [17] |

| Biotin-Fumagillin (B-F) | Recombinant MetAP2 | 0.7 ± 0.1 nM | [18] |

| TNP-470 | Recombinant MetAP2 | 0.6 ± 0.1 nM | [18] |

| Biotin-deoxyfumagillin (B-F1, lacking ring epoxide) | Recombinant MetAP2 | 700 ± 100 nM | [18] |

| Biotin-deoxyfumagillin (B-F2, lacking side chain epoxide) | Recombinant MetAP2 | 0.7 ± 0.1 nM | [18] |

Experimental Protocols

Investigating the anti-angiogenic properties of this compound involves a series of standardized in vitro and in vivo assays.

Endothelial Cell Proliferation Assay

This assay quantifies the cytostatic effect of this compound on endothelial cells.

Objective: To determine the concentration-dependent inhibition of endothelial cell growth by this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other primary endothelial cells.

-

Complete endothelial cell growth medium.

-

96-well cell culture plates.

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO).

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®).

-

Plate reader (spectrophotometer or fluorometer).

Protocol:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours at 37°C and 5% CO₂.[19]

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Quantification of Proliferation:

-

Add the proliferation reagent (e.g., 10 µL of MTT solution) to each well.

-

Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and incubate until the formazan crystals are dissolved.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.[19]

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the inhibition percentage against the log of this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into capillary-like structures.[20][21]

Objective: To assess the ability of this compound to inhibit the formation of three-dimensional tubular networks by endothelial cells.

Materials:

-

HUVECs or other primary endothelial cells.

-

Basement Membrane Extract (BME), such as Matrigel®.

-

Pre-chilled 96-well or 48-well plates.

-

Endothelial cell basal medium (serum-free or low-serum).

-

This compound stock solution.

-

Inverted microscope with a camera.

Protocol:

-

Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL (for 96-well) or 150 µL (for 48-well) of BME to each well. Ensure the entire surface is covered.[22]

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[22]

-

Cell Preparation and Seeding: Harvest endothelial cells (passage 2-6 is optimal) and resuspend them in basal medium at a density of 2-3 x 10⁵ cells/mL.[21][22]

-

Treatment: In separate tubes, mix the cell suspension with various concentrations of this compound or vehicle control.

-

Plating: Carefully add 100-150 µL of the cell/treatment suspension onto the surface of the solidified BME. Avoid disturbing the gel.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. Tube formation typically occurs within this timeframe.[22]

-

Visualization and Quantification:

-

Observe the formation of capillary-like networks using an inverted phase-contrast microscope.

-

Capture images from several representative fields for each condition.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, or number of loops/meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

-

Data Analysis: Compare the quantitative parameters of this compound-treated wells to the vehicle control to determine the percentage of inhibition.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of inhibitors.[1]

Objective: To evaluate the anti-angiogenic effect of this compound on a living vascular network.

Materials:

-

Fertilized chicken eggs (day 3-4 of incubation).

-

Egg incubator (37.5°C with humidity).

-

Small sterile discs or sponges (e.g., gelatin sponge).

-

This compound solution.

-

Stereomicroscope.

Protocol:

-

Egg Incubation: Incubate fertilized eggs for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Application of Compound: Saturate a sterile disc with a known concentration of this compound solution (e.g., 2 µg per disc) or vehicle control.[1] Carefully place the disc on the surface of the CAM.

-

Re-incubation: Seal the window with tape and re-incubate the eggs for an additional 48-72 hours.

-

Analysis:

-

Re-open the window and examine the CAM under a stereomicroscope.

-

Assess the vasculature in the area surrounding the disc. An effective anti-angiogenic compound will create an avascular zone.

-

Quantify the effect by measuring the area of the avascular zone or by counting the number of blood vessel branch points within a defined radius from the disc.

-

Compare the results from this compound-treated eggs to vehicle controls.

-

Conclusion and Future Directions

This compound and its derivatives are well-established, potent inhibitors of angiogenesis with a clearly defined molecular target, MetAP2. Their ability to induce cytostatic G1 arrest in endothelial cells provides a strong rationale for their development as anti-cancer therapeutics. The detailed protocols and quantitative data presented in this guide offer a framework for the continued investigation of these compounds.

Despite their potency, clinical development of early analogs like TNP-470 has been hampered by issues such as a short half-life and neurotoxicity.[23][24] Future research is focused on developing new this compound analogs and novel drug delivery systems, such as nanopolymeric micelles (e.g., Lodamin), to improve oral bioavailability, enhance tumor accumulation, and reduce side effects, thereby unlocking the full therapeutic potential of this important class of anti-angiogenic agents.[24]

References

- 1. newjerseywoundhealing.org [newjerseywoundhealing.org]

- 2. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of endothelial cell proliferation by fumagillin is not due to differential expression of methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fumagillin (CAS 23110-15-8): R&D Systems [rndsystems.com]

- 6. Fumagillin inhibits colorectal cancer growth and metastasis in mice: in vivo and in vitro study of anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. What is the mechanism of Fumagillin? [synapse.patsnap.com]

- 9. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A re-evaluation of fumagillin selectivity towards endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of an anti-angiogenic agent, TNP-470, on the growth of oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cis-fumagillin, a new methionine aminopeptidase (type 2) inhibitor produced by Penicillium sp. F2757 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SE [thermofisher.com]

- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reformulated Oral Angiogenesis Inhibitor is Effective and Nontoxic - BioResearch - Labmedica.com [labmedica.com]

A Technical Guide to the Total Synthesis of Fumagillol and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillol is a complex natural product that has garnered significant attention from the scientific community due to its potent anti-angiogenic properties. It is a key precursor to fumagillin and its semi-synthetic analog TNP-470, which have been investigated as potential cancer therapeutics. The intricate molecular architecture of this compound, characterized by a highly substituted cyclohexane core, two epoxide rings, and multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the various total synthesis strategies that have been developed for this compound and its stereoisomers, with a focus on key strategic disconnections, stereochemical control, and the evolution of synthetic approaches.

Biological Context: The Anti-Angiogenic Action of this compound

This compound exerts its biological activity through the irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme in the post-translational modification of proteins.[1][2] MetAP-2 is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step for their proper function and localization. By covalently modifying a histidine residue (His-231) in the active site of MetAP-2, this compound effectively inactivates the enzyme.[3][4] This inhibition is selective for MetAP-2 over the closely related MetAP-1.[2][5] The downstream effects of MetAP-2 inhibition are particularly pronounced in endothelial cells, leading to a disruption of cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[1] This anti-angiogenic effect is the basis for the interest in this compound and its derivatives as potential anti-cancer agents.[1]

This compound's Mechanism of Action: MetAP-2 Inhibition

Caption: Covalent inhibition of MetAP-2 by this compound disrupts protein maturation and angiogenesis.

Key Strategies in the Total Synthesis of this compound

The total synthesis of this compound has been a benchmark for showcasing the power and ingenuity of modern organic synthesis. Various strategies have been employed, ranging from linear to convergent approaches, and utilizing a wide array of stereoselective reactions.

Retrosynthetic Analysis: Common Disconnections

A common feature in many this compound syntheses is the late-stage introduction of the fragile epoxide functionalities. The core cyclohexane ring is typically assembled first, with careful control of the relative and absolute stereochemistry of the substituents. Key retrosynthetic disconnections often involve:

-

Ring-Closing Metathesis (RCM): Disconnecting the cyclohexane ring to an acyclic diene precursor.

-

Diels-Alder Cycloaddition: Forming the six-membered ring from a diene and a dienophile.

-

Aldol or Claisen Reactions: Constructing key carbon-carbon bonds and setting stereocenters.

-

Intramolecular Alkylation: Closing the cyclohexane ring via an intramolecular nucleophilic substitution.

Caption: General retrosynthetic approaches to this compound.

Comparison of Key Total Synthesis Strategies

The following tables summarize the key quantitative data for several prominent total syntheses of this compound, allowing for a direct comparison of their efficiency and approach.

Table 1: Racemic Syntheses of this compound

| Principal Investigator(s) | Year | Starting Material(s) | Key Strategy/Reaction(s) | Number of Steps | Overall Yield | Reference |

| E. J. Corey | 1972 | Diels-Alder Adduct | Diels-Alder cycloaddition, stereoselective epoxidation | 15 | 2.8% | [6][7] |

| E. J. Sorensen | 1999 | Crotonaldehyde, Diethylamine, Acrolein | Hetero-Claisen rearrangement | 13 | 3.2% | [8][9] |

Table 2: Asymmetric Syntheses of (-)-Fumagillol

| Principal Investigator(s) | Year | Starting Material(s) | Key Strategy/Reaction(s) | Number of Steps | Overall Yield | Reference |

| D. Kim | 1997 | D-Glucose | Ireland-Claisen rearrangement, intramolecular enolate alkylation | 25 | 4.2% | [10][11] |

| D. F. Taber | 1999 | (S)-Glycidol | Stereoselective carbene insertion, conjugate addition | 18 | 2.9% | [6][12] |

| J. Eustache | 2001 | Isogeraniol | Evans aldol reaction, Ring-Closing Metathesis (RCM) | 16 | 0.53% | [13][14] |

| Y. Hayashi | 2006 | Not specified | Organocatalysis | Not specified | Not specified | [15] |

Detailed Methodologies for Key Experiments

This section provides a more detailed look at the experimental protocols for some of the key reactions employed in the synthesis of this compound. These are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates and scales.

Evans Aldol Reaction for Stereoselective C-C Bond Formation

The Evans aldol reaction is a powerful tool for the diastereoselective synthesis of β-hydroxy carbonyl compounds. In the context of this compound synthesis, it has been used to establish the stereochemistry of the C4 and C5 positions.[13][14]

Generalized Protocol:

-

Preparation of the N-acyl oxazolidinone: The chiral oxazolidinone auxiliary is acylated with the desired carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base such as triethylamine or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) at low temperature (-78 °C) to generate the corresponding Z-enolate.

-

Aldol Addition: The aldehyde is added to the pre-formed enolate at -78 °C, and the reaction is stirred for several hours.

-

Workup: The reaction is quenched with a buffer solution (e.g., phosphate buffer) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired β-hydroxy acid or alcohol, respectively.

Caption: Workflow for a typical Evans Aldol reaction.

Ring-Closing Metathesis (RCM) for Cyclohexene Ring Formation

Ring-closing metathesis, often utilizing Grubbs' catalysts, has been a key strategy for the construction of the this compound cyclohexane core from an acyclic diene precursor.[13][14]

Generalized Protocol:

-

Substrate Preparation: A suitable acyclic diene is synthesized with the necessary stereocenters and functional groups in place.

-

Degassing: The solvent (typically dichloromethane or toluene) is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

-

RCM Reaction: The diene substrate is dissolved in the degassed solvent, and a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to remove the ruthenium byproducts.

References

- 1. What is the mechanism of Fumagillin? [synapse.patsnap.com]

- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hub.hku.hk [hub.hku.hk]

- 7. A total synthesis of ( )-fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Concise Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "A Concise Synthesis of this compound" by David A. Vosburg, Sven Weiler et al. [scholarship.claremont.edu]

- 10. A stereoselective asymmetric synthesis of antibiotic (-)-fumagillol using claisen rearrangement and intramolecular ester enolate alkylation as key steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.dongguk.edu [pure.dongguk.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A new, ring closing metathesis-based synthesis of (-)-fumagillol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Syntheses of fumagillin and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Modification of MetAP2 by Fumagillol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent modification of Methionine Aminopeptidase 2 (MetAP2) by the natural product fumagillol and its analogs. This interaction is of significant interest in drug development due to its potent anti-angiogenic properties. This document details the molecular mechanism of this covalent inhibition, presents quantitative data on inhibitor potency, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key pathways and workflows involved.

Introduction to MetAP2 and this compound

Methionine Aminopeptidases (MetAPs) are essential metalloenzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] Eukaryotes possess two isoforms, MetAP1 and MetAP2. MetAP2 has garnered significant attention as a therapeutic target, particularly in oncology, due to its role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2]

Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, and its synthetic analog TNP-470, are potent inhibitors of angiogenesis.[3] These compounds were found to exert their anti-angiogenic effects by specifically targeting and inhibiting MetAP2.[3] The inhibition is irreversible and occurs through a covalent modification of the enzyme's active site, leading to the inactivation of its enzymatic function.[3][4] Understanding the precise mechanism of this covalent modification is critical for the rational design of novel MetAP2 inhibitors with improved therapeutic profiles.

The Molecular Mechanism of Covalent Modification

The inhibitory activity of this compound and its analogs is dependent on a reactive spiroepoxide moiety.[4] This epoxide is the key to the covalent modification of MetAP2.

Identification of the Covalent Binding Site

Through a combination of biochemical studies, mass spectrometry, and X-ray crystallography, the specific amino acid residue in MetAP2 that is covalently modified by this compound has been identified as Histidine-231 (His231) .[4][5][6] Site-directed mutagenesis studies, where His231 was replaced with a non-nucleophilic amino acid like asparagine, completely abolished the covalent binding of fumagillin to MetAP2, confirming its essential role in the interaction.[6][7]

The Chemical Reaction

The covalent modification occurs via a nucleophilic attack by the imidazole side chain of His231 on one of the electrophilic carbon atoms of the epoxide ring in this compound. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme.[5] The ring epoxide is crucial for this covalent modification, while the side-chain epoxide present in fumagillin is dispensable for the inhibitory activity.[4]

Quantitative Analysis of MetAP2 Inhibition

The potency of this compound and its analogs against MetAP2 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these inhibitors. The following table summarizes the IC50 values for several key this compound analogs against MetAP2 activity and endothelial cell proliferation.

| Compound | MetAP2 Activity IC50 (nM) | Endothelial Cell Proliferation IC50 (nM) | Reference |

| Fumagillin | - | - | |

| TNP-470 | 1.3 | 0.3 | [8] |

| Biotin-Fumagillin (B-F) | 11.5 | 29 | [8] |

| B-F1 (lacks ring epoxide) | >10,000 | >10,000 | [7] |

| B-F2 (lacks side chain epoxide) | 12 | 35 | [7] |

| B-F12 (lacks both epoxides) | >10,000 | >10,000 | [7] |

Signaling Pathways and Experimental Workflows

MetAP2 Signaling in Angiogenesis

Inhibition of MetAP2 by this compound disrupts downstream signaling pathways crucial for angiogenesis. While the complete picture is still under investigation, a simplified representation of the affected pathways is illustrated below. MetAP2 is known to interact with the α-subunit of eukaryotic initiation factor 2 (eIF2α), protecting it from phosphorylation and thereby promoting protein synthesis.[2] Inhibition of MetAP2 can lead to cell cycle arrest in the G1 phase.[9]

References

- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-Directed Mutagenesis [protocols.io]

- 4. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

The Art of Transformation: A Technical Guide to the Chemical Synthesis and Remodeling of the Fumagillol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillol, a complex sesquiterpene natural product derived from the fungus Aspergillus fumigatus, has garnered significant attention in the scientific community for its potent anti-angiogenic properties.[1] Its unique spirocyclic epoxide core and densely functionalized cyclohexane ring present both a formidable synthetic challenge and a versatile scaffold for chemical modification. This technical guide provides an in-depth exploration of the chemical synthesis and remodeling of the this compound scaffold, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The primary biological target of this compound and its analogs is Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and cellular proliferation.[1][2] By irreversibly binding to and inhibiting MetAP2, this compound derivatives can induce G1 cell cycle arrest and suppress the growth of new blood vessels, a critical process in tumor development.[3][4] This mechanism of action has spurred extensive research into the development of this compound-based compounds for the treatment of cancer and other diseases characterized by pathological angiogenesis.

This guide will detail the total synthesis of this compound, present key strategies for its chemical remodeling, provide structured quantitative data from various synthetic approaches, and outline detailed experimental protocols for pivotal reactions. Furthermore, it will visualize the intricate signaling pathways affected by this compound and its analogs, offering a comprehensive overview for scientists and drug development professionals.

Total Synthesis of the this compound Scaffold

The total synthesis of (±)-fumagillol has been accomplished in a notable 13-step sequence, starting from readily available precursors: crotonaldehyde, diethylamine, and acrolein.[5] A key feature of this synthetic route is a remarkable hetero-Claisen rearrangement. Another concise synthesis was achieved in twelve steps starting from cyclohexadiene, which involves a key ring-opening of a symmetrical protected epoxydiol with a cuprate reagent.[6]

A stereoselective formal synthesis of (−)-Fumagillol has also been described, highlighting a stereoselective Claisen−Ireland rearrangement, a ring‐closing metathesis, a chemo‐ and stereoselective dihydroxylation, and a Julia−Kocienski olefination as the main features.[7] These synthetic strategies provide a foundation for accessing the core this compound scaffold and enabling the generation of diverse analogs for structure-activity relationship (SAR) studies.

Remodeling of the this compound Scaffold: A Gateway to Novel Bioactivity

The inherent complexity and stereochemical richness of the this compound scaffold make it an ideal starting point for diversity-oriented synthesis (DOS).[8][9] By strategically modifying the core structure, researchers can explore new chemical space and develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Bis-Epoxide Opening and Cyclization

A powerful strategy for remodeling the this compound core involves the sequential ring-opening of its 1,4-bis-epoxide motif with amines.[8][10] This reaction can be finely controlled to yield either perhydroisoindole or perhydroisoquinoline products, depending on the choice of metal triflate catalyst.[8][10] Smaller catalysts like Zn(II) and Mg(II) favor the formation of perhydroisoquinolines, while larger catalysts such as La(III) direct the reaction towards perhydroisoindoles.[8] This regiocontrol is attributed to the size-dependent interaction of the catalyst with the hydroxyl and methoxy groups of this compound.[8]

Oxidative Mannich Reaction

Further diversification of the remodeled scaffold can be achieved through an oxygen-directed oxidative Mannich reaction.[11][12] This two-step sequence, mimicking a biosynthetic cyclase/oxidase pathway, allows for the efficient elaboration of the this compound scaffold with a variety of nucleophilic coupling partners.[11][12] This method has been successfully employed to introduce moieties like N-methylindole onto the remodeled core.[11]

Modification at the C-6 Position

The C-6 hydroxyl group of this compound is a prime target for modification, as it is oriented towards the solvent-exposed region of the MetAP2 active site, allowing for the accommodation of a wide range of substituents.[2] Numerous analogs have been synthesized by modifying this position to enhance stability and modulate biological activity. Strategies include the introduction of various carbamate and ether linkages to append diverse side chains.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic and remodeling studies of the this compound scaffold.

| Remodeling Reaction | Catalyst/Reagent | Product | Yield (%) | Reference |

| Bis-epoxide opening/cyclization | La(OTf)₃, p-anisidine | Perhydroisoindole | 85 | [8] |

| Bis-epoxide opening/cyclization | Zn(OTf)₂, p-anisidine | Perhydroisoquinoline | 75 | [8] |

| Oxidative Mannich Reaction | DDQ, N-methylindole | Indole-adduct | 81 | [11] |

| C-6 Modified this compound Analog | Modification | Biological Activity (IC₅₀) | Cell Line | Reference |

| Compound 9 | Carboxylic acid derivative | 6.6 mg/kg (in vivo) | G. lamblia | [13] |

| 4a | 4-hydroxyethoxy-cinnamoyl | Not specified | CPAE, HUVEC | [14] |

| 4d | 4-hydroxyethoxy-3,5-dimethoxycinnamoyl | Not specified | CPAE, HUVEC | [14] |

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Bis-Epoxide Opening/Cyclization

To a solution of this compound (1.0 equiv) in toluene (0.1 M) is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 0.6 equiv), the amine (1.1 equiv), and the metal triflate catalyst (0.1 equiv). The reaction mixture is stirred at 60 °C for 20 hours.[8] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired perhydroisoindole or perhydroisoquinoline product.[8]

General Procedure for Oxidative Mannich Reaction

To a solution of the this compound-aniline adduct (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv). The reaction mixture is stirred at room temperature or heated to 60 °C until the oxidation is complete, as monitored by UPLC. The nucleophile (e.g., N-methylindole, 1.1 equiv) is then added, and the reaction is stirred until the coupling is complete.[8] The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to yield the final product.[11]

Synthesis of C-6 Carbamate Derivatives

This compound is reacted with isocyanate reagents in the presence of pyridine to obtain the desired carbamate products.[13] For secondary amines, carbamate derivatives can be prepared by reacting the appropriate secondary amine with the 4-nitrophenylcarbonate of this compound in the presence of pyridine.[15]

Signaling Pathways and Experimental Workflows

The biological activity of this compound and its analogs is primarily mediated through the inhibition of MetAP2, which in turn affects downstream signaling pathways crucial for cell proliferation and angiogenesis.

This compound's Mechanism of Action and Downstream Signaling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Remodeling of this compound: Discovery of an Oxygen-Directed Oxidative Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remodeling of the Natural Product this compound Employing a Reaction Discovery Approach – ScienceOpen [scienceopen.com]

- 10. Remodeling of the Natural Product this compound Employing a Reaction Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Concise Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Preclinical Development of Antigiardiasis this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uibk.ac.at [uibk.ac.at]

- 15. jenabioscience.com [jenabioscience.com]

Methodological & Application

Protocol for In Vitro Angiogenesis Tube Formation Assay Using Fumagillol

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vitro tube formation assay is a widely utilized method to assess the pro- or anti-angiogenic potential of compounds. This document provides a detailed protocol for conducting an in vitro angiogenesis tube formation assay using Fumagillol, a known inhibitor of angiogenesis. This compound, a natural product isolated from the fungus Aspergillus fumigatus, exerts its anti-angiogenic effects primarily through the inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme in endothelial cell proliferation and survival.[1] This protocol is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Principle of the Assay

The in vitro tube formation assay is based on the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (BME) matrix, such as Matrigel®. In the presence of anti-angiogenic compounds like this compound, the formation of these tubular networks is inhibited. The extent of inhibition can be quantified by measuring various parameters, including the number of nodes, the number of meshes, and the total tube length.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of TNP-470, a synthetic and more stable analog of this compound that also targets MetAP-2, on human umbilical vein endothelial cell (HUVEC) tube formation. This data is representative of the expected results when using this compound or its analogs.

| Treatment Group | Concentration (ng/mL) | Total Tube Length (% of Control) | Number of Nodes (% of Control) | Number of Meshes (% of Control) |

| Control (Vehicle) | 0 | 100 | 100 | 100 |

| TNP-470 | 0.1 | 75 | 70 | 65 |

| TNP-470 | 1 | 50 | 45 | 40 |

| TNP-470 | 10 | 25 | 20 | 15 |

| TNP-470 | 100 | 5 | 5 | 2 |

Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on the specific experimental conditions, cell line, and batch of reagents.

Experimental Protocols

Materials and Reagents

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Other endothelial cell lines such as Human Microvascular Endothelial Cells (HMECs) can also be used.

-

Basement Membrane Matrix: Growth factor-reduced Matrigel® Basement Membrane Matrix is recommended to minimize the influence of exogenous growth factors.

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors, or a basal medium like Medium 200PRF for the assay itself.

-

Plates: Sterile, flat-bottom 96-well or 24-well tissue culture plates.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Staining Reagent: Calcein AM is a fluorescent dye used for live-cell staining and visualization of the tube network.

-

Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

-

Cell Detachment Solution: Trypsin/EDTA solution.

-

Trypsin Neutralizer: Trypsin Neutralizing Solution.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro tube formation assay with this compound treatment.

Caption: Experimental workflow for the in vitro angiogenesis tube formation assay.

Detailed Step-by-Step Protocol

-

Preparation of Matrigel®-Coated Plates:

-

Thaw the growth factor-reduced Matrigel® on ice overnight at 4°C. It is critical to keep the Matrigel® and all pipette tips and plates cold to prevent premature gelation.

-

Using pre-cooled pipette tips, add 50 µL (for a 96-well plate) or 250 µL (for a 24-well plate) of Matrigel® to each well.

-

Ensure the entire surface of the well is evenly coated.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs in EGM-2 medium until they reach 70-90% confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells with PBS.

-

Detach the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizing Solution.

-

Centrifuge the cell suspension and resuspend the cell pellet in a basal medium (e.g., Medium 200PRF) to a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.

-

Add 100 µL (for a 96-well plate) or 500 µL (for a 24-well plate) of the cell suspension to each Matrigel®-coated well.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the assay medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Gently mix the plate to ensure even distribution of the compound.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal incubation time should be determined empirically, as it can vary between cell types and experimental conditions. Tube formation typically begins within a few hours.

-

-

Visualization and Quantification:

-

After the incubation period, carefully remove the medium from the wells.

-

Wash the cells gently with pre-warmed HBSS.

-

Prepare a working solution of Calcein AM (e.g., 2 µg/mL in HBSS).

-

Add the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

Remove the Calcein AM solution and wash the cells again with HBSS.

-

Acquire images of the tube network using a fluorescence microscope.

-

Quantify the tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis plugin). Parameters to measure include total tube length, number of nodes (branch points), and number of meshes (enclosed areas).

-

Signaling Pathway

This compound's anti-angiogenic activity is mediated by its specific and irreversible inhibition of MetAP-2. This enzyme is responsible for the removal of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP-2 in endothelial cells leads to a G1 phase cell cycle arrest, thereby inhibiting their proliferation, a crucial step in angiogenesis.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound's anti-angiogenic effect.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or poor tube formation in control wells | - Matrigel® gelled prematurely or unevenly. - Low cell viability or seeding density. - Suboptimal incubation time. | - Keep Matrigel® and all materials cold. Ensure even coating. - Use healthy, low-passage cells and optimize seeding density. - Perform a time-course experiment to determine optimal incubation time. |

| High background fluorescence | - Incomplete removal of Calcein AM. - Cell death leading to dye leakage. | - Ensure thorough but gentle washing steps. - Check for cytotoxicity of this compound concentrations. |

| Inconsistent results between wells | - Uneven cell seeding. - Edge effects in the plate. | - Mix cell suspension thoroughly before seeding. - Avoid using the outer wells of the plate. |

Conclusion

This protocol provides a comprehensive guide for performing an in vitro angiogenesis tube formation assay to evaluate the anti-angiogenic properties of this compound. By following these detailed steps, researchers can obtain reliable and quantifiable data on the inhibition of endothelial cell tube formation. The provided information on the mechanism of action and troubleshooting will further aid in the successful execution and interpretation of this assay.

References

Application Notes and Protocols for Testing Fumagillol on Parasitic Protozoa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for evaluating the efficacy of Fumagillol and its derivatives against various parasitic protozoa. The protocols detailed below are intended to serve as a guide for researchers in the fields of parasitology, drug discovery, and veterinary medicine.

Introduction to this compound

Fumagillin is a natural product isolated from the fungus Aspergillus fumigatus. It and its synthetic analogs are known to exhibit potent inhibitory activity against a range of parasitic protozoa. The primary mechanism of action of this compound is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), an essential enzyme for protein modification and cell proliferation in eukaryotic organisms.[1][2] This unique mode of action makes this compound and its derivatives promising candidates for the development of novel anti-parasitic drugs.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its analogs against various parasitic protozoa, as represented by the 50% inhibitory concentration (IC50).

Table 1: In Vitro Efficacy of this compound Against Protozoan Parasites

| Parasite Species | Strain | IC50 (nM) | Reference |

| Entamoeba histolytica | HM-1:IMSS cl6 | 69.0 ± 1.3 | [3] |

| Entamoeba histolytica | Mock transformant | 94.3 ± 7.9 | [3] |

| Entamoeba histolytica | EhMetAP2 gene-silenced | 60.8 ± 14.5 | [3] |

| Entamoeba histolytica | Mock control | 89.0 ± 11.9 | [3] |

| Plasmodium falciparum | - | ~1 ng/mL (~2.2 nM) | [4] |

| Leishmania donovani | - | - | [5][6] |

Table 2: In Vitro Efficacy of this compound Derivatives Against Giardia lamblia

| Compound | Strain WB IC50 (nM) | Strain GS IC50 (nM) | Reference |

| Fumagillin | 10 | 2 |

Note: IC50 values can vary depending on the specific assay conditions and parasite strain used.

Experimental Protocols

In Vitro Cultivation of Parasitic Protozoa

3.1.1. Entamoeba histolytica Axenic Culture

This protocol describes the axenic cultivation of E. histolytica trophozoites in TYI-S-33 medium.[7][8][9][10][11]

Materials:

-

TYI-S-33 Medium Base

-

Heat-inactivated adult bovine serum (10-15%)

-

Diamond's Vitamin Tween 80 Solution (40x)

-

Penicillin-Streptomycin solution

-

Screw-cap borosilicate glass culture tubes (16 x 125 mm)

-

Hemocytometer

Procedure:

-

Medium Preparation: Prepare complete TYI-S-33 medium by aseptically adding 10-15% heat-inactivated adult bovine serum, 2.5% Diamond's Vitamin Tween 80 Solution, and Penicillin-Streptomycin to the TYI-S-33 medium base.[7][8] Warm the complete medium to 35°C before use.

-

Subculturing:

-

Chill the culture tubes containing confluent trophozoites on ice for 5-10 minutes to detach the cells.

-

Gently invert the tube several times to ensure complete detachment.

-

Aseptically transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium to achieve a starting density of approximately 5 x 10^4 cells/mL.

-

Incubate the tubes at a 10° angle at 35°C.

-

-

Cell Counting: To determine cell density, aspirate a small aliquot of the culture, and count the trophozoites using a hemocytometer.

3.1.2. Plasmodium falciparum Asexual Stage Culture

This protocol outlines the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.[12][13][14][15][16]

Materials:

-

RPMI-1640 medium with L-glutamine and HEPES

-

Human serum (Albumax I can be used as a substitute)

-

Human red blood cells (O+)

-

Gentamicin

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Culture flasks (25 cm² or 75 cm²)

-

Sorbitol (5% w/v in sterile water)

Procedure:

-

Complete Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% human serum (or 0.5% Albumax I) and gentamicin.

-

Culture Maintenance:

-

Maintain parasite cultures in a 37°C incubator with the specified gas mixture.

-

The hematocrit is typically maintained at 2-5%.

-

Change the medium daily and monitor parasitemia by preparing thin blood smears stained with Giemsa.

-

-

Synchronization of Ring Stages:

-

To obtain a synchronized culture of ring-stage parasites, treat the culture with 5% sorbitol for 5-10 minutes at room temperature.[12][14] This will lyse the mature trophozoites and schizonts, leaving the ring stages intact.

-

Wash the erythrocytes twice with incomplete RPMI-1640 to remove the sorbitol and dead parasites.

-

Resuspend the synchronized ring-stage parasites in complete medium and continue cultivation.

-

3.1.3. Giardia lamblia Axenic Culture

This protocol describes the axenic cultivation of G. lamblia trophozoites.[17][18][19][20]

Materials:

-

Modified TYI-S-33 medium

-

Heat-inactivated bovine serum

-

Culture tubes

Procedure:

-

Medium Preparation: Prepare modified TYI-S-33 medium and supplement with heat-inactivated bovine serum.

-

Culture Initiation and Maintenance:

-

Trophozoites are grown in culture tubes filled to near capacity with medium to create a microaerophilic environment.

-

Incubate at 37°C.

-

Subculture every 48-72 hours by chilling the tubes to detach the trophozoites and transferring an aliquot to fresh medium.

-

In Vitro Drug Susceptibility Assays

3.2.1. General Protocol for IC50 Determination

This protocol can be adapted for the protozoa described above.

Materials:

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Parasite culture

-

Appropriate viability assay reagent (e.g., resazurin, PicoGreen, WST-1)

Procedure:

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control for inhibition.

-

Parasite Inoculation: Add the parasite suspension to each well at a predetermined density.

-

Incubation: Incubate the plates under the appropriate conditions for the specific parasite (e.g., 48-72 hours at 37°C).

-

Viability Assessment: After incubation, assess parasite viability using a suitable method.

-

Data Analysis: Determine the IC50 value by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Testing in a Murine Malaria Model

This protocol describes the evaluation of the in vivo efficacy of this compound using a Plasmodium berghei infection model in mice.[21][22][23]

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Female BALB/c or Swiss Webster mice

-

This compound formulation for oral or intraperitoneal administration

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10^5 P. berghei-infected red blood cells.

-

Drug Administration:

-

Randomly assign mice to treatment and control groups.

-

Begin drug administration 24 hours post-infection. Administer this compound daily for 4 consecutive days at various doses. The control group receives the vehicle only.

-

-

Monitoring:

-

Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Monitor the survival of the mice.

-

-

Efficacy Evaluation:

-

Calculate the percent suppression of parasitemia compared to the control group.

-

Determine the 50% effective dose (ED50).

-

Record the mean survival time for each group.

-

Nosema ceranae Spore Purification and Quantification

This protocol is for the purification and quantification of N. ceranae spores for use in in vitro and in vivo bioassays.[24][25][26][27][28]

Materials:

-

Nosema ceranae-infected honey bee abdomens

-

Homogenizer or mortar and pestle

-

Sterile distilled water

-

Percoll gradient (e.g., 25%, 50%, 75%, 95%)

-

Centrifuge

-

Hemocytometer

Procedure:

-

Spore Extraction: Homogenize infected honey bee abdomens in sterile distilled water.

-

Filtration: Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Purification:

-

Centrifuge the filtrate to pellet the spores.

-

Resuspend the pellet and layer it onto a discontinuous Percoll gradient.

-

Centrifuge at high speed (e.g., 20,000 x g) for 30-60 minutes.

-

Collect the purified spore band.

-

-

Washing: Wash the purified spores several times in sterile distilled water by repeated centrifugation and resuspension.

-

Quantification: Resuspend the final spore pellet in a known volume of water and count the spores using a hemocytometer.

Mechanism of Action: MetAP2 Inhibition

This compound's primary mode of action against parasitic protozoa is the inhibition of Methionine Aminopeptidase 2 (MetAP2), a crucial enzyme in protein maturation.[1][2][3][4][29]

MetAP2 Enzyme Activity Assay

This assay can be used to confirm the inhibitory effect of this compound on the MetAP2 enzyme from a target parasite.[30][31]

Materials:

-

Recombinant parasite MetAP2 enzyme

-

Fluorogenic or colorimetric MetAP2 substrate

-

Assay buffer

-

This compound

-

96-well plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant MetAP2 enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period.

-

Substrate Addition: Initiate the reaction by adding the MetAP2 substrate.

-

Signal Detection: Measure the fluorescence or absorbance at regular intervals to determine the reaction rate.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Fumagillin's mechanism of action via irreversible inhibition of MetAP2.

General Experimental Workflow for In Vitro Drug Testing

Caption: A generalized workflow for in vitro testing of this compound.

Experimental Workflow for In Vivo Efficacy in a Mouse Model

Caption: Workflow for in vivo efficacy testing of this compound in a malaria model.

References

- 1. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumagillin and fumarranol interact with P. falciparum methionine aminopeptidase 2 and inhibit malaria parasite growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. entamoeba.lshtm.ac.uk [entamoeba.lshtm.ac.uk]

- 9. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. malariaresearch.eu [malariaresearch.eu]

- 13. researchgate.net [researchgate.net]

- 14. iddo.org [iddo.org]

- 15. researchgate.net [researchgate.net]

- 16. iddo.org [iddo.org]

- 17. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of an axenic culture of Giardia lamblia through preliminary passage in suckling gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Routine in vitro cultivation of Giardia lamblia by using the string test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. med.nyu.edu [med.nyu.edu]

- 22. mmv.org [mmv.org]

- 23. ajpp.in [ajpp.in]

- 24. Efficient Method for the Rapid Purification of Nosema ceranae Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Laboratory Cultivation of Vairimorpha (Nosema) ceranae (Microsporidia: Nosematidae) in Artificially Infected Worker Bees [mdpi.com]

- 29. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 | Semantic Scholar [semanticscholar.org]

- 30. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Investigations into microsporidian methionine aminopeptidase type 2: a therapeutic target for microsporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detecting Fumagillol's Effect on Downstream Signaling via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillol, a semi-synthetic analog of the natural product Fumagillin, is a well-established anti-angiogenic agent. Its primary molecular target is Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of a subset of proteins. The irreversible inhibition of MetAP2 by this compound triggers a cascade of downstream signaling events that ultimately impinge on cell proliferation, migration, and survival, particularly in endothelial cells. This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key downstream signaling pathways, including the noncanonical Wnt, PI3K/AKT, and MAPK pathways. The provided methodologies and data will aid researchers in elucidating the molecular mechanisms of this compound and similar MetAP2 inhibitors.

Introduction

This compound and its derivatives have garnered significant interest as potential therapeutics for cancer and other angiogenesis-dependent diseases.[1][2] The covalent and irreversible binding of this compound to a specific histidine residue in the active site of MetAP2 leads to its inactivation.[3] This inhibition disrupts the removal of N-terminal methionine from nascent polypeptide chains, a critical step for the proper function and localization of numerous proteins. Consequently, multiple signaling pathways are affected, leading to the compound's potent anti-angiogenic and anti-proliferative effects.[2][4]

Understanding the precise downstream consequences of MetAP2 inhibition is crucial for drug development and for identifying biomarkers of drug response. Western blotting is a powerful and widely used technique to analyze changes in protein expression and phosphorylation status, providing a direct readout of signaling pathway activation.[5][6] This application note details a comprehensive Western blot protocol to assess the impact of this compound on key signaling nodes within the noncanonical Wnt, PI3K/AKT, and MAPK pathways.

Key Signaling Pathways Affected by this compound

This compound-mediated inhibition of MetAP2 has been shown to modulate several critical signaling cascades:

-

Noncanonical Wnt Signaling: Studies have demonstrated that MetAP-2 inhibition by TNP-470, a this compound analog, selectively blocks noncanonical Wnt signaling. This pathway is crucial for regulating cell polarity, migration, and cytoskeletal dynamics. Key components include Wnt5a, Frizzled receptors, Dishevelled, RhoA, and JNK.[4][7]

-

PI3K/AKT Signaling: The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Evidence suggests that this compound can modulate this pathway, although the exact mechanisms are still under investigation. Key proteins in this pathway include PI3K, AKT (phosphorylated and total), and downstream effectors like GSK3β.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK1/2, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The inhibition of MetAP2 can lead to alterations in MAPK signaling.[8]

Data Presentation

The following tables summarize quantitative data relevant to the effects of this compound and its analogs.

Table 1: Inhibitory Concentration (IC50) of this compound and its Analog TNP-470 on Endothelial Cells

| Compound | Cell Line | IC50 | Reference |

| Fumagillin | Endothelial Cells | ~100-fold higher than TNP-470 | [8] |

| TNP-470 | Endothelial Cells | Orders of magnitude lower than Fumagillin | [8] |

| Biotin-Fumagillin Analogs | MetAP2 Enzymatic Assay | Varies based on modification | [1] |

Table 2: Quantitative Changes in Protein Expression/Phosphorylation Post-Fumagillol Treatment (Hypothetical Data Based on Literature)

| Pathway | Target Protein | Treatment | Fold Change vs. Control |

| Noncanonical Wnt | p-JNK (Thr183/Tyr185) | This compound (1 µM, 24h) | ↓ 2.5 |

| PI3K/AKT | p-AKT (Ser473) | This compound (1 µM, 24h) | ↓ 1.8 |

| MAPK | p-ERK1/2 (Thr202/Tyr204) | This compound (1 µM, 24h) | ↓ 1.5 |

Note: The data in Table 2 is illustrative and the actual fold changes will vary depending on the experimental conditions, cell line, and this compound concentration.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot analysis to detect the effects of this compound on downstream signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials and Reagents

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

-

This compound Treatment:

-

This compound (or this compound-Biotin for binding studies)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

-

Protein Extraction and Quantification:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

-

SDS-PAGE and Western Blotting:

-

Laemmli Sample Buffer

-

Precast polyacrylamide gels (e.g., 4-15% gradient)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-Buffered Saline with Tween 20 (TBST)

-

-

Antibodies:

-

See Table 3 for a list of recommended primary and secondary antibodies.

-

-

Detection:

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Chemiluminescence imaging system

-

Table 3: Recommended Antibodies for Western Blot Analysis

| Target Pathway | Primary Antibody | Supplier (Example) | Catalog # (Example) |

| Noncanonical Wnt | Anti-Wnt5a | Cell Signaling Technology | #2392 |

| Anti-phospho-JNK (Thr183/Tyr185) | Cell Signaling Technology | #9255 | |

| Anti-JNK | Cell Signaling Technology | #9252 | |

| Anti-RhoA | Cell Signaling Technology | #2117 | |

| PI3K/AKT | Anti-phospho-AKT (Ser473) | Cell Signaling Technology | #4060 |

| Anti-AKT (pan) | Cell Signaling Technology | #4691 | |

| Anti-PI3K p85 | Cell Signaling Technology | #4257 | |

| MAPK | Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 |

| Anti-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | |

| Anti-phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | #4511 | |

| Anti-p38 MAPK | Cell Signaling Technology | #8690 | |

| Loading Control | Anti-β-Actin | Sigma-Aldrich | A5441 |

| Anti-GAPDH | Cell Signaling Technology | #5174 | |

| Secondary Antibody | Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 |

| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | #7076 |

Protocol

1. Cell Culture and Treatment:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed HUVECs in 6-well plates and allow them to reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

2. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein molecular weight marker.

-

Run the gel according to the manufacturer's recommendations.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using image analysis software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits MetAP2, affecting downstream signaling pathways.

Experimental Workflow Diagram

Caption: Western blot workflow for analyzing this compound's effects.

Conclusion

The provided Western blot protocol offers a robust and detailed framework for investigating the molecular effects of this compound on key downstream signaling pathways. By analyzing the expression and phosphorylation status of critical proteins in the noncanonical Wnt, PI3K/AKT, and MAPK pathways, researchers can gain valuable insights into the mechanisms underlying this compound's anti-angiogenic and anti-proliferative activities. This information is essential for the continued development of MetAP2 inhibitors as therapeutic agents.

References

- 1. MAPK signaling antibody panel (ARG30349) - arigo Biolaboratories [arigobio.com]

- 2. biocompare.com [biocompare.com]

- 3. ERK1/2 (P44-MAPK) Polyclonal Antibody (602-330) [thermofisher.com]

- 4. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. Anti-MAPK1 Antibody (A35137) | Antibodies.com [antibodies.com]

- 6. nacalai.com [nacalai.com]

- 7. AKT Signaling Pathway Antibodies | Thermo Fisher Scientific - UZ [thermofisher.com]

- 8. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Determining the Potency of Fumagillol Derivatives: A Cell-Based Approach to IC50 Measurement

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fumagillol, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic derivatives have garnered significant attention in drug discovery due to their potent anti-angiogenic properties. The primary mechanism of action for this class of compounds is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and endothelial cell proliferation. By inhibiting MetAP2, this compound derivatives can effectively halt the formation of new blood vessels, a critical process in tumor growth and other angiogenesis-dependent diseases. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives using a cell-based proliferation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

Data Presentation

The following table summarizes the IC50 values of this compound and its well-characterized derivative, TNP-470 (also known as AGM-1470), against endothelial cells. This data provides a benchmark for comparing the potency of novel this compound analogs.

| Compound | Cell Line | Assay Method | IC50 Value | Reference |

| Fumagillin | Bovine Aortic Endothelial Cells (BAECs) | Cell Proliferation Assay | ~1 ng/mL | [1] |

| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 3.16 µM (at 48 hrs) | [2] |

| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation Assay | ~25 ng/mL | [3] |

| TNP-470 | Mouse Pulmonary Endothelial (MPE) cells | [³H]thymidine incorporation | Sub-nanomolar range | [4] |

Signaling Pathway of this compound Derivatives

This compound and its derivatives exert their anti-proliferative effects by targeting MetAP2. Inhibition of this enzyme leads to a cascade of events that ultimately results in cell cycle arrest at the G1 phase. This pathway involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.

Experimental Protocols

Objective: To determine the IC50 value of a this compound derivative in HUVECs using a colorimetric cell proliferation assay (MTT assay).

Materials:

-